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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AF 555 carboxylic acid is a bright, photostable, and hydrophilic fluorescent dye belonging to

the Alexa Fluor family. Its spectral properties, characterized by excitation and emission maxima

in the orange-red region of the spectrum, make it an excellent choice for immunofluorescence

(IF) staining applications. This document provides detailed application notes and protocols for

the use of AF 555 carboxylic acid in labeling antibodies and performing immunofluorescence

staining, enabling precise visualization of target antigens in cells and tissues. AF 555 is a

suitable alternative to other fluorescent dyes such as TAMRA, TMR, and Cyanine3.[1]

Properties of AF 555 Carboxylic Acid
AF 555 is known for its high fluorescence quantum yield and photostability, which are critical for

generating high-quality and durable fluorescence microscopy images.[1] The carboxylic acid

functional group allows for covalent conjugation to primary amines on biomolecules, such as

antibodies, through the use of coupling agents like 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDAC).[1][2]

Spectral and Physicochemical Properties
A summary of the key quantitative data for AF 555 carboxylic acid is presented in the table

below for easy reference and comparison.
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Property Value Reference

Excitation Maximum (λex) 552 nm [1][3]

Emission Maximum (λem) 566 nm [1][3]

Molar Extinction Coefficient (ε)

at 552 nm
152,000 cm⁻¹M⁻¹ [1][3][4]

Fluorescence Quantum Yield

(Φ)
0.14 [1][3]

Molecular Formula C₃₅H₄₃K₃N₂O₁₄S₄ [3]

Appearance Green-red powder

Experimental Protocols
Antibody Conjugation with AF 555 Carboxylic Acid via
EDAC Coupling
This protocol describes the conjugation of AF 555 carboxylic acid to a primary antibody using

a carbodiimide crosslinker, EDAC. This method creates a stable amide bond between the

carboxylic acid group of the dye and primary amines (e.g., lysine residues) on the antibody.

Materials:

Primary antibody (1-2 mg/mL in a buffer free of amines, e.g., PBS)

AF 555 carboxylic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylsulfoxide (DMSO)

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Conjugation Buffer (e.g., PBS, pH 7.2-7.4)
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Desalting column (e.g., Sephadex G-25)

Reaction tubes

Procedure:

Prepare Antibody: Dialyze the antibody against the Conjugation Buffer to remove any amine-

containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL.

Prepare Dye Solution: Dissolve AF 555 carboxylic acid in anhydrous DMSO to a

concentration of 10 mg/mL.

Activate Dye:

In a separate reaction tube, dissolve EDAC and NHS in Activation Buffer to a final

concentration of 10 mM each.

Add the desired molar excess of AF 555 carboxylic acid solution to the EDAC/NHS

solution. A 10- to 20-fold molar excess of dye to antibody is a good starting point.

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid

group.

Conjugation Reaction:

Add the activated dye solution to the prepared antibody solution.

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or

rotation, protected from light.

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye and byproducts using a desalting

column equilibrated with Conjugation Buffer.

Collect the fractions containing the fluorescently labeled antibody.

Characterization and Storage:
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm and 555 nm.

Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol and store at -20°C.

Antibody Conjugation Workflow

Preparation

Conjugation Purification & Storage
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(with EDAC and NHS)

5. Purify Conjugate
(Desalting column)

6. Characterize & Store
(Determine DOL, store at 4°C or -20°C)
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Caption: Workflow for conjugating AF 555 carboxylic acid to an antibody.

Immunofluorescence Staining Protocol
This protocol provides a general workflow for indirect immunofluorescence staining of cultured

cells using an AF 555-conjugated secondary antibody. Optimization of incubation times,

antibody concentrations, and blocking reagents may be necessary for specific cell types and

target antigens.

Materials:

Cultured cells on coverslips or in chamber slides

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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Blocking Buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)

Primary antibody (specific to the target antigen)

AF 555-conjugated secondary antibody (specific to the primary antibody host species)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Procedure:

Cell Culture and Preparation:

Culture cells to the desired confluency on coverslips or chamber slides.[5]

Gently wash the cells twice with PBS to remove culture medium.[4]

Fixation:

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4]

[5]

Wash the cells three times with PBS for 5 minutes each.[5]

Permeabilization (for intracellular antigens):

Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-

specific antibody binding.[1][5]

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Blocking Buffer.
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Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.[3][4]

Wash the cells three times with PBS for 5 minutes each.[4]

Secondary Antibody Incubation:

Dilute the AF 555-conjugated secondary antibody in Blocking Buffer. Protect from light

from this step onwards.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a

humidified chamber.[4][6]

Wash the cells three times with PBS for 5 minutes each, in the dark.[6]

Counterstaining and Mounting:

Incubate the cells with a nuclear counterstain like DAPI, if desired.

Wash the cells twice with PBS.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:

Visualize the stained cells using a fluorescence microscope with appropriate filters for AF

555 (Excitation: ~555 nm, Emission: ~570 nm) and the counterstain.

Immunofluorescence Staining Workflow
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1. Cell Preparation
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3. Permeabilization

4. Blocking

5. Primary Antibody Incubation

6. AF 555 Secondary Antibody Incubation
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Caption: General workflow for indirect immunofluorescence staining.
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Application Example: Visualization of the mTOR
Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell

growth, proliferation, metabolism, and survival.[6][7] Dysregulation of this pathway is implicated

in various diseases, including cancer and diabetes.[7] Immunofluorescence can be used to

study the subcellular localization and activation of key components of the mTOR pathway.[6]

For example, researchers can use a primary antibody against a key mTOR pathway protein,

such as mTOR itself, Raptor, or Rictor, followed by an AF 555-conjugated secondary antibody

to visualize its localization within the cell.[6] Changes in localization, such as the translocation

of mTORC1 to the lysosome upon amino acid stimulation, can be observed and quantified

using this technique.[6]

Simplified mTOR Signaling Pathway
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Caption: A simplified diagram of the mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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